2-Amino-6-(bis(2-chloroethyl)amino)-2-indancarboxylic acid
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Overview
Description
2-Amino-6-(bis(2-chloroethyl)amino)-2-indancarboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of amino and bis(2-chloroethyl)amino groups further adds to its chemical reactivity and potential utility in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(bis(2-chloroethyl)amino)-2-indancarboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the indane ring system and introduce the amino and bis(2-chloroethyl)amino groups through a series of substitution and addition reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(bis(2-chloroethyl)amino)-2-indancarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The amino and bis(2-chloroethyl)amino groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Amino-6-(bis(2-chloroethyl)amino)-2-indancarboxylic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful for probing biological systems and understanding biochemical pathways.
Industry: It can be employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-(bis(2-chloroethyl)amino)-2-indancarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups enable it to form covalent bonds with biomolecules, potentially altering their structure and function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxybenzothiazole: Another compound with an amino group and a heterocyclic ring system.
Indole derivatives: Compounds with an indole ring structure, which is similar to the indane ring system in 2-Amino-6-(bis(2-chloroethyl)amino)-2-indancarboxylic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring system
Properties
CAS No. |
92302-29-9 |
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Molecular Formula |
C14H18Cl2N2O2 |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2-amino-5-[bis(2-chloroethyl)amino]-1,3-dihydroindene-2-carboxylic acid |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-3-5-18(6-4-16)12-2-1-10-8-14(17,13(19)20)9-11(10)7-12/h1-2,7H,3-6,8-9,17H2,(H,19,20) |
InChI Key |
YOYUWLUUYLEOJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC1(C(=O)O)N)C=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
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